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molecular formula C3H6N2 B1206853 Imidazoline CAS No. 504-75-6

Imidazoline

Cat. No. B1206853
M. Wt: 70.09 g/mol
InChI Key: MTNDZQHUAFNZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06329473B1

Procedure details

Suitable hardeners (C) for powder resins of the invention also include all those compounds known for this purpose, in particular anhydride hardeners such as, for example: phthalic anhydride, tetrahydrophthalic anhydride, 4-methyltetrahydrophthalic anhydride, hexahydrophthalic anhydride, 4-methylhexahydrophthalic anhydride, nadicmethyl anhydride (trivial name for isomers of methylendomethylenetetrahydrophthalic anhydride), chlorendic(HET) anhydride (3,4,5,6,7,7-hexachloro-3,6-endomethylenetetrahydrophthalic anhydride), pyromellitic dianhydride, benzophenonetetracarboxylic dianhydride, trimellitic anhydride, hardeners corresponding to the component (B) from DE 2 556 182 (which is herein incorporated by reference), dodecenylsuccinic anhydride, isooctenylsuccinic anhydride, etc., dicyandiamide which is produced, for example, under the trade name Dyhard® from SKW Trosberg, phenolic hardeners such as, for example, see Dow® hardeners D.E.H. 80, D.E.H. 82, D.E.H. 84, carboxylic acid salts of imidazole or imidazoline compounds, fusible, soluble adducts which are obtained by reaction of an epoxide compound with imidazole or imidazoline compounds or their carboxylic acid salts.
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
pyromellitic dianhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
trimellitic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
isooctenylsuccinic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

Identifiers

REACTION_CXSMILES
C1(=O)OC(=O)C2=CC=[CH:9][CH:10]=C12.C1(=O)OC(=O)C2CCC=CC12.CC1C=CC2C(OC(=O)C2C1)=O.C1(=O)OC(=O)C2CCCCC12.CC1CCC2C(OC(=O)C2C1)=O.C1C(C(C2C=CC3C(OC(=O)C=3C=2)=O)=O)=CC2C(OC(=O)C=2C=1)=O.C(C1CC(=O)OC1=O)=CCCCCCCCCCC.C(C1CC(=O)OC1=O)=CCCCC(C)C.[C:116]([N:118]=C(N)N)#[N:117]>>[NH:117]1[CH:10]=[CH:9][N:118]=[CH:116]1.[NH:118]1[CH2:10][CH2:9][N:117]=[CH:116]1

Inputs

Step One
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
pyromellitic dianhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Step Four
Name
trimellitic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CCCCCCCCCCC)C1C(=O)OC(C1)=O
Step Seven
Name
isooctenylsuccinic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CCCCC(C)C)C1C(=O)OC(C1)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)N=C(N)N
Step Nine
Name
anhydride
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Ten
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C2C(C(=O)O1)CCC=C2)=O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC2C(C(=O)OC2=O)C=C1
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C2C(C(=O)O1)CCCC2)=O
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC2C(C(=O)OC2=O)CC1
Step 16
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C=NC=C1
Name
Type
product
Smiles
N1C=NCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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